molecular formula C21H21N3O5S B3311720 N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 946274-21-1

N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B3311720
CAS No.: 946274-21-1
M. Wt: 427.5 g/mol
InChI Key: HKWUAUIFZCEVAP-UHFFFAOYSA-N
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Description

This compound is a thiazole-based derivative featuring a 1,3-thiazol-2-yl core substituted with a carbamoylmethyl group at position 2. The carbamoyl moiety is further linked to a 2,5-dimethoxyphenyl group, while the benzamide at position 2 of the thiazole ring is substituted with a 4-methoxy group. The compound’s synthesis likely involves sequential coupling reactions, such as carbamoylation of a pre-formed thiazole intermediate, as inferred from analogous synthetic routes in the literature .

Properties

IUPAC Name

N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-15-6-4-13(5-7-15)20(26)24-21-22-14(12-30-21)10-19(25)23-17-11-16(28-2)8-9-18(17)29-3/h4-9,11-12H,10H2,1-3H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWUAUIFZCEVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Methoxylation: The methoxy groups are typically introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Research Findings and Data

  • Spectroscopic Data : IR spectra of carbamoyl-containing compounds (e.g., ) show C=O stretches at 1663–1682 cm⁻¹, aligning with expected benzamide vibrations in the target compound .
  • Biological Activity: While direct data for the target compound is unavailable, sulfonamide and triazole analogues (e.g., ) show NLRP3 inflammasome inhibition, hinting at possible immunomodulatory applications .

Biological Activity

N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide (CAS No. 946274-21-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide group, and multiple methoxy and carbamoyl substituents. These structural elements are crucial for its biological activity.

Property Details
Molecular Formula C₁₅H₁₈N₂O₄S
Molecular Weight 318.38 g/mol
CAS Number 946274-21-1

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in cancer cell proliferation. The thiazole ring and methoxy groups enhance binding affinity to these targets, modulating their activity and leading to observed biological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits potent cytotoxic effects against various human cancer cell lines.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • In a study evaluating the cytotoxicity of similar compounds, it was found that derivatives with structural similarities to this compound demonstrated significant growth inhibition in glioblastoma and neuroblastoma cell lines. The lethal concentration (LC50) values were notably lower than those of established chemotherapeutics .
  • Combination Therapy :
    • The compound has shown enhanced efficacy when used in combination with radiation therapy. For example, one study reported that combining a structurally related compound with a 4-Gy dose of radiation resulted in over 95% cell death in certain cancer cell lines .

Research Findings

A summary of key findings from various studies is presented below:

Study Findings
Cytotoxicity EvaluationSignificant inhibition of cell proliferation in multiple cancer types .
Mechanism ExplorationInteraction with cellular pathways involved in apoptosis and cell cycle regulation.
Drug ResistancePotential to overcome resistance mechanisms commonly observed in cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

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